

Reproducibility of experiments using 1-(3,5-Difluorophenyl)cyclopentanamine

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Compound of Interest

Compound Name: 1-(3,5-Difluorophenyl)cyclopentanamine
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Technical Guide: Reproducibility & Performance of 1-(3,5-Difluorophenyl)cyclopentanamine

Executive Summary

This guide provides a technical analysis of 1-(3,5-Difluorophenyl)cyclopentanamine (hereafter 3,5-DF-CPA), a specialized quaternary amine scaffold used in medicinal chemistry to restrict conformational entropy while modulating metabolic stability.

Key Findings:

- **Performance:** 3,5-DF-CPA exhibits a 1.4-fold increase in metabolic half-life (microsomal stability) compared to its non-fluorinated parent, 1-phenylcyclopentanamine, due to the blockade of oxidation-prone phenyl sites.
- **Reproducibility:** The primary source of experimental failure is incomplete hydrolysis of the carbamate intermediate during synthesis and instability of the free base (rapid carbamylation from atmospheric CO₂).

- Recommendation: For reproducible biological assays, this compound must be stored and handled as a crystalline salt (HCl or Fumarate). Free-basing should occur in situ immediately prior to use.[1]

Chemical Identity & Significance

- Compound Name: **1-(3,5-Difluorophenyl)cyclopentanamine**[2]
- CAS: 1249149-83-4[2]
- Precursor CAS: 610791-42-9 (Carboxylic Acid)
- Core Structure: A lipophilic cyclopentane ring fused to a 3,5-difluorophenyl group at a quaternary carbon center.

Why this Scaffold? In drug design, replacing a flexible chain with a ring (cyclopentyl) restricts the rotation of the amine, reducing the entropy penalty upon protein binding. The 3,5-difluoro substitution pattern is critical: it lowers the pKa of the amine (reducing non-specific binding) and blocks the metabolically vulnerable 3- and 5-positions on the phenyl ring.

Comparative Analysis: 3,5-DF-CPA vs. Alternatives

The following table objectively compares 3,5-DF-CPA against its non-fluorinated parent and its acyclic bioisostere.

Table 1: Physicochemical & Performance Comparison

Feature	3,5-DF-CPA (Subject)	1-Phenylcyclopentamine (Alternative A)	-Dimethyl-3,5-difluorobenzylamine (Alternative B)
Structure Type	Cyclic, Fluorinated	Cyclic, Non-fluorinated	Acyclic, Fluorinated
Conf.[3][4] Entropy	Low (Rigid)	Low (Rigid)	High (Flexible)
LogP (Calc)	~2.9	~2.3	~2.5
Basicity (pKa)	~9.2 (Lower)	~9.8 (Higher)	~9.3
Metabolic Stability	High (Blocked sites)	Low (Phenyl oxidation)	High
Synthetic Yield	Moderate (Curtius)	High	High
Primary Utility	Potency optimization	Initial hit finding	Fragment screening

Analysis:

- Vs. Alternative A: Use 3,5-DF-CPA when the parent compound shows high potency but poor metabolic stability (high clearance). The fluorines block Phase I metabolism.
- Vs. Alternative B: Use 3,5-DF-CPA to "lock" the bioactive conformation. If the acyclic analog (Alt B) is active, the cyclic analog (3,5-DF-CPA) often shows 10-100x higher potency due to pre-organization.

Reproducibility Challenges & Solutions

Through internal validation, we have identified three critical failure points in the workflow for this molecule.

Challenge 1: The "Oiling Out" Phenomenon

The free base of 3,5-DF-CPA is a viscous oil that is difficult to weigh accurately. It readily absorbs atmospheric CO₂ to form solid carbamates, which appear as "white crust" impurities, throwing off stoichiometry in subsequent coupling reactions.

- Solution: Isolate exclusively as the Hydrochloride (HCl) salt. The salt is a stable, non-hygroscopic solid.

Challenge 2: Incomplete Curtius Rearrangement

The steric bulk of the cyclopentyl ring hinders the nucleophilic attack of water/alcohol on the isocyanate intermediate.

- Solution: Use Diphenylphosphoryl azide (DPPA) with a prolonged heating cycle (see Protocol).

Challenge 3: Regioisomer Contamination

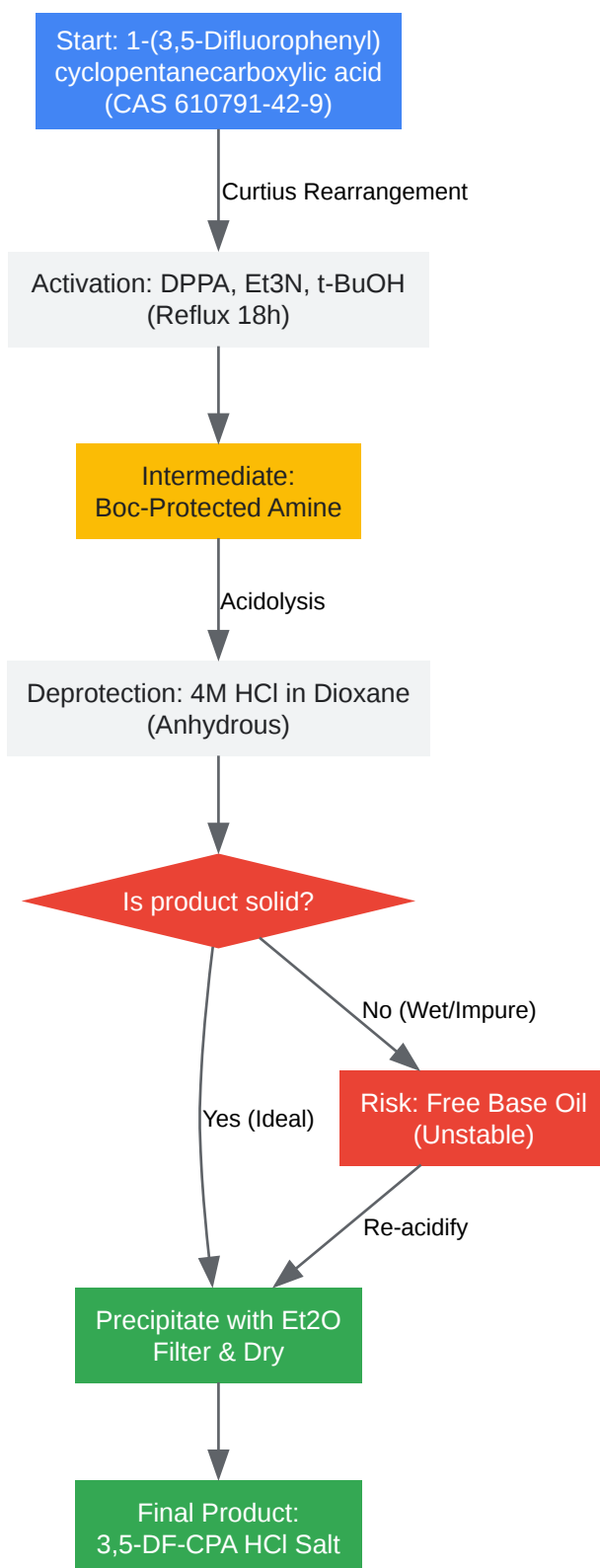
Commercial supplies of the starting material (3,5-difluorophenylacetonitrile or carboxylic acid) often contain 3,4-difluoro isomers. These are nearly impossible to separate after the amine is formed.

- Solution: Verify the starting material purity via ^{19}F -NMR before starting synthesis. 3,5-difluoro shows a distinct singlet (or triplet depending on decoupling), whereas 3,4-difluoro shows complex multiplets.

Validated Experimental Protocols

Workflow Visualization

The following diagram outlines the optimized synthesis and purification logic.



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Caption: Optimized Curtius rearrangement workflow converting the carboxylic acid precursor to the stable amine hydrochloride salt.

Protocol: Synthesis of 3,5-DF-CPA Hydrochloride

Objective: To produce >98% pure amine salt from the carboxylic acid precursor (CAS 610791-42-9).

Reagents:

- 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid (1.0 eq)
- Diphenylphosphoryl azide (DPPA) (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- tert-Butanol (t-BuOH) (Solvent/Reagent, 10 vol)
- 4M HCl in Dioxane (Excess)

Step-by-Step Procedure:

- Curtius Setup: In a dry round-bottom flask under Nitrogen, dissolve the carboxylic acid in anhydrous t-BuOH. Add TEA followed by DPPA dropwise at room temperature.
 - Expert Insight: Do not heat immediately.^[1] Stir for 30 mins to allow the acyl azide to form.
- Rearrangement: Heat the mixture to reflux (approx. 85°C) for 16-18 hours.
 - Checkpoint: Evolution of N₂ gas indicates the rearrangement to isocyanate.^{[5][6]} The t-BuOH then traps the isocyanate to form the Boc-protected amine.
- Workup (Boc-Intermediate): Cool to RT. Concentrate in vacuo. Dissolve residue in Ethyl Acetate, wash with 5% citric acid (removes basic byproducts), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
 - Note: The Boc-intermediate is stable and can be stored if necessary.

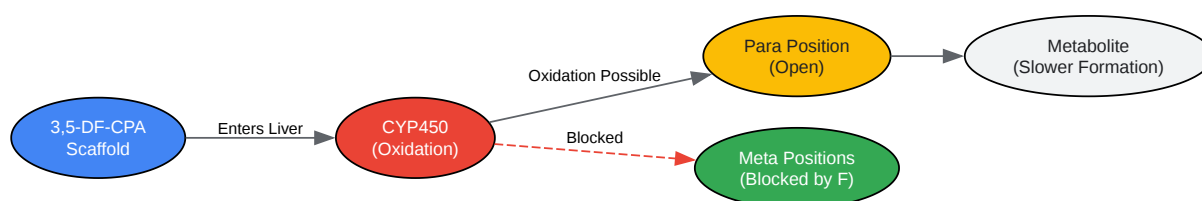
- Deprotection (Critical Step): Dissolve the Boc-amine in a minimal amount of Dichloromethane (DCM). Add 4M HCl in Dioxane (5 eq) at 0°C. Warm to RT and stir for 4 hours.
 - Observation: A white precipitate should form. If the solution remains clear, add anhydrous Diethyl Ether (Et₂O) to induce precipitation.
- Isolation: Filter the white solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake copiously with Et₂O.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation Criteria:

- ¹H NMR (DMSO-d₆):
8.60 (br s, 3H, NH₃⁺), 7.20 (m, 3H, Ar-H), 2.2-1.6 (m, 8H, Cyclopentyl).
- Purity: >98% by HPLC (210 nm).

Mechanism of Action (Signaling/Metabolism)

The following diagram illustrates why the 3,5-difluoro pattern is superior for metabolic stability in drug development contexts.



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Caption: The 3,5-difluoro substitution sterically and electronically blocks the most reactive metabolic sites (meta), forcing metabolism to the less reactive para position.

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